![molecular formula C7H8BFO2S B597309 5-Fluoro-2-(methylthio)phenylboronic acid CAS No. 1218790-65-8](/img/structure/B597309.png)
5-Fluoro-2-(methylthio)phenylboronic acid
Overview
Description
Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis due to their stability and ease of handling . The compound “5-Fluoro-2-methylphenylboronic acid” would likely be a white solid, similar to other phenylboronic acids .
Synthesis Analysis
While specific synthesis methods for “5-Fluoro-2-(methylthio)phenylboronic acid” are not available, phenylboronic acids are often synthesized using phenylmagnesium bromide and trimethyl borate to form an ester, which is then hydrolyzed .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to other phenylboronic acids, with a boron atom sp2-hybridized and containing an empty p-orbital .
Chemical Reactions Analysis
Phenylboronic acids are often used in Suzuki-Miyaura coupling reactions . They can also undergo functionalization via lithiation and reaction with electrophiles .
Physical And Chemical Properties Analysis
Phenylboronic acids are usually white to yellow powders, soluble in most polar organic solvents, and poorly soluble in hexanes and carbon tetrachloride . They have a melting point of around 216 °C .
Scientific Research Applications
Organic Synthesis and Drug Development
Synthesis of Fluorinated Biphenyls
A study by Qiu et al. (2009) presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. This research highlights the challenges and advancements in the synthesis of fluorinated compounds, potentially including those similar to 5-Fluoro-2-(methylthio)phenylboronic acid, and their application in drug development (Qiu, Gu, Zhang, & Xu, 2009).
Biological Activity and Clinical Trials
Benzoxaboroles in Biological Applications
A review by Adamczyk-Woźniak et al. (2009) on benzoxaboroles, derivatives of phenylboronic acids, discusses their exceptional properties and wide applications, including biological activity and clinical trials. This suggests the potential for compounds like this compound to be explored for similar applications (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).
Electrochemical Biosensors
Phenylboronic Acid-based Biosensors
Anzai (2016) reviews the development of electrochemical biosensors based on phenylboronic acid (PBA) and its derivatives, highlighting their selective binding to diols. This underscores the utility of fluorinated boronic acids in constructing biosensors for glucose and glycoproteins, indicating potential research avenues for compounds like this compound (Anzai, 2016).
Environmental and Material Science
Fluorinated Compounds in Environmental Studies
Wang et al. (2013) discuss the transition to safer fluorinated alternatives in various applications, including those in environmental and material sciences. This reflects the growing interest in understanding the environmental impact of fluorinated compounds and their potential as safer alternatives in industrial and commercial applications (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-fluoro-2-methylsulfanylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2S/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHPHSXZIHGFFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681613 | |
Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-65-8 | |
Record name | [5-Fluoro-2-(methylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.